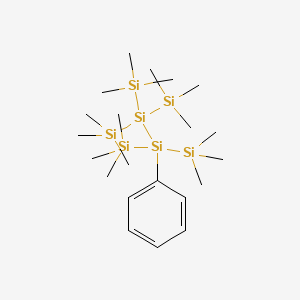![molecular formula C23H17N B14252384 4-[2-(Pyren-1-YL)ethyl]pyridine CAS No. 411209-45-5](/img/structure/B14252384.png)
4-[2-(Pyren-1-YL)ethyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Pyren-1-yl)ethyl]pyridine is an organic compound that belongs to the class of pyrene-pyridine derivatives. This compound is known for its unique optical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyren-1-yl)ethyl]pyridine typically involves the reaction of pyrene with pyridine derivatives. One common method includes the use of 1-pyrenecarboxaldehyde and 2-acetyl thiophene in the presence of a base such as potassium hydroxide in ethanol . The reaction is carried out at room temperature, leading to the formation of the desired product.
Industrial Production Methods
These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions
4-[2-(Pyren-1-yl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-pyridine carboxylic acids, while reduction can produce pyrene-pyridine alcohols .
科学研究应用
4-[2-(Pyren-1-yl)ethyl]pyridine has several scientific research applications:
作用机制
The mechanism of action of 4-[2-(Pyren-1-yl)ethyl]pyridine involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. The compound’s optical properties are attributed to its ability to undergo protonation and deprotonation cycles, as well as complexation with metal ions . These interactions can modulate its electronic structure and, consequently, its optical behavior .
相似化合物的比较
Similar Compounds
4-(Pyren-1-yl)pyridine: Similar in structure but lacks the ethyl linker, resulting in different optical properties.
2,6-Di(1H-pyrazol-1-yl)-4-(pyren-1-yl)pyridine: Contains additional pyrazolyl groups, which can further modulate its electronic and optical properties.
Uniqueness
4-[2-(Pyren-1-yl)ethyl]pyridine is unique due to its combination of pyrene and pyridine moieties connected by an ethyl linker. This structure provides a balance between rigidity and flexibility, enhancing its suitability for various applications, particularly in the field of nonlinear optics .
属性
CAS 编号 |
411209-45-5 |
|---|---|
分子式 |
C23H17N |
分子量 |
307.4 g/mol |
IUPAC 名称 |
4-(2-pyren-1-ylethyl)pyridine |
InChI |
InChI=1S/C23H17N/c1-2-18-8-9-20-7-6-17(5-4-16-12-14-24-15-13-16)21-11-10-19(3-1)22(18)23(20)21/h1-3,6-15H,4-5H2 |
InChI 键 |
ITQYAQAFDKSRBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
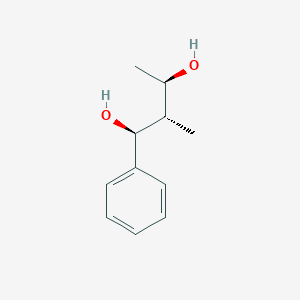
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
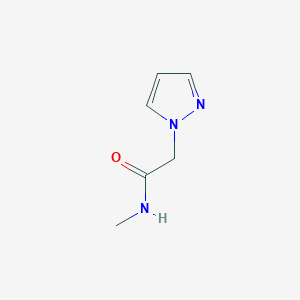
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
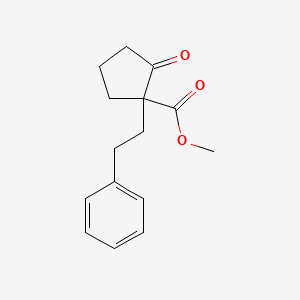
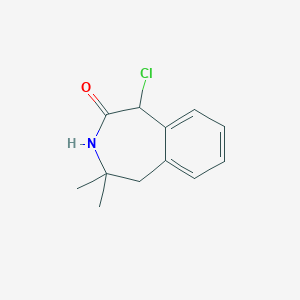
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)

![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
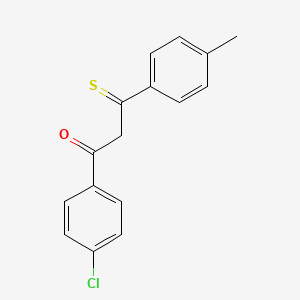
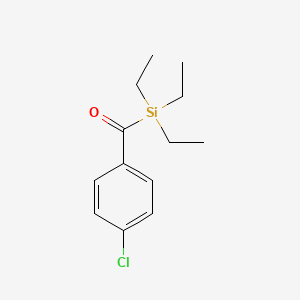
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
